molecular formula C20H18N4OS B2367745 N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-14-8

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2367745
CAS No.: 897463-14-8
M. Wt: 362.45
InChI Key: FEUWDCPJNUFNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a chemical compound designed for research use, featuring the imidazo[2,1-b]thiazole scaffold. This scaffold is recognized in scientific literature for its broad spectrum of pharmacological activities, including demonstrated antitumor potential . Compounds based on the imidazo[2,1-b]thiazole core have been reported to display cytotoxic activity against a variety of human cancer cell lines . Specifically, close structural analogues of this acetamide derivative have been synthesized and evaluated as potential anticancer agents, with some showing potent activity against breast cancer cell lines such as MDA-MB-231 . The mechanism of action for this class of compounds is an area of active investigation; research on similar molecules indicates that appropriately substituted imidazo[2,1-b]thiazoles can act as inhibitors for specific kinase targets, which are crucial in signaling pathways that regulate cell proliferation and survival . The presence of the acetamide linker connecting the imidazothiazole and pyridinylmethyl moieties is a common feature in these designed molecules, suggesting its role in conferring favorable biological properties . This compound is intended for research purposes to further explore the structure-activity relationships and therapeutic potential of this class of molecules in oncology.

Properties

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWDCPJNUFNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[2,1-b]thiazole Core

Cyclization of Ethyl 2-(2-Aminothiazol-4-yl)acetate

The imidazo[2,1-b]thiazole scaffold is constructed via a cyclocondensation reaction between ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) and 2-bromo-4'-methylacetophenone (20 mmol) in refluxing acetone (50 mL) for 8 hours. The reaction mechanism proceeds through nucleophilic displacement of bromide by the thiazole amine, followed by intramolecular cyclization. After concentration, basification with 15% NH$$4$$OH (pH 8–9) precipitates the intermediate, which is extracted into CH$$2$$Cl$$_2$$ and washed.

Critical Parameters :

  • Solvent : Acetone enables optimal solubility and reflux conditions.
  • Reaction Time : Prolonged heating (>10 hours) risks decomposition, while shorter durations (<6 hours) yield incomplete cyclization.

Hydrolysis to 2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using a 1.5 M NaOH solution in ethanol-water (1:1 v/v) under reflux for 30 minutes. Acidification with 2 M HCl (pH 3–4) precipitates the product as a white solid.

Spectroscopic Data :

  • $$^1$$H-NMR (DMSO-$$d6$$) : δ 8.68 (s, 1H, imidazole H), 7.85 (d, $$J = 8.0$$ Hz, 2H, Ar-H), 7.43 (s, 1H, thiazole H), 7.22 (d, $$J = 8.0$$ Hz, 2H, Ar-H), 4.08 (s, 2H, CH$$2$$), 2.35 (s, 3H, CH$$_3$$).
  • Yield : 78% after recrystallization from ethanol.

Amidation to Form N-(Pyridin-3-ylmethyl)acetamide

Carboxylic Acid Activation

The acetic acid derivative is activated either via acid chloride formation or coupling reagents:

Acid Chloride Route

Treatment with thionyl chloride (1.2 eq) in anhydrous THF at 0°C for 2 hours generates the acid chloride, which is reacted with pyridin-3-ylmethylamine (1.5 eq) in the presence of pyridine.

Coupling Reagent Route

A mixture of 2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (1 eq), pyridin-3-ylmethylamine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is stirred at 25°C for 12 hours.

Comparative Efficiency :

Method Coupling Agent Solvent Base Yield (%)
Acid Chloride Thionyl Chloride THF Pyridine 70
Amide Coupling HATU DMF DIPEA 85

The HATU/DIPEA system outperforms traditional acid chloride methods due to milder conditions and reduced epimerization risks.

Purification and Characterization

Chromatographic Purification

Crude product is purified via preparative HPLC (C18 column, 5–95% acetonitrile/water gradient) to isolate the acetamide at >98% purity.

Spectroscopic Validation

  • $$^1$$H-NMR (DMSO-$$d6$$) : δ 8.70 (s, 1H, imidazole H), 8.50 (d, $$J = 4.4$$ Hz, 1H, pyridine H), 8.42 (s, 1H, NH), 7.88–7.20 (m, 8H, Ar-H and thiazole H), 4.42 (d, $$J = 5.6$$ Hz, 2H, CH$$2$$), 2.36 (s, 3H, CH$$_3$$).
  • Melting Point : 228–230°C (uncorrected).
  • HRMS (ESI+) : m/z calculated for C$${20}$$H$${17}$$N$$_4$$OS [M+H]$$^+$$: 385.1125, found: 385.1128.

Challenges and Optimization

Byproduct Formation

Oxidation of the thiazole sulfur is mitigated by adding L-ascorbic acid (0.1 eq) during amidation.

Solvent Selection

DMF enhances coupling efficiency but necessitates thorough removal via lyophilization to avoid residual toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Imidazo[2,1-b]thiazole Core : Essential for maintaining planar geometry and π-π stacking with biological targets (e.g., VEGFR2) .
  • Phenyl Substituents : Electron-withdrawing groups (Cl, Br) enhance cytotoxicity but may reduce metabolic stability. The p-tolyl group’s methyl substituent could balance lipophilicity and bioavailability .
  • Pyridine Modifications : Bulky, nitrogen-rich groups (e.g., piperazinyl) improve kinase inhibition by accessing hydrophobic pockets in enzyme active sites .

Biological Activity

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This compound features a pyridine ring, an imidazo[2,1-b]thiazole core, and a p-tolyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

  • Formation of the Imidazo[2,1-b]thiazole Core : Achieved by reacting a thiazole derivative with an appropriate imidazole precursor.
  • Introduction of the p-Tolyl Group : Substitution on the imidazo[2,1-b]thiazole core using electrophilic aromatic substitution.
  • Attachment of the Pyridin-3-ylmethyl Group : Alkylation of the imidazo[2,1-b]thiazole core with a pyridin-3-ylmethyl halide under basic conditions.

These steps highlight the compound's synthetic complexity and provide insight into its chemical behavior .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with imidazo[2,1-b]thiazole scaffolds possess anticancer properties. For instance, certain derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves interaction with specific molecular targets such as enzymes or receptors critical for tumor growth.

2. Acetylcholinesterase Inhibition

In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study reported up to 69.92% inhibition of AChE activity by related compounds . This suggests potential therapeutic applications in treating cognitive disorders.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant activity against various bacterial strains. For example, compounds have shown minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 μg/mL against Gram-positive bacteria .

The biological effects of this compound can be attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
N-(pyridin-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamideStructureModerate AChE inhibition
N-(pyridin-4-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamideStructureAnticancer properties
N-(pyridin-3-ylmethyl)-2-(6-(m-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamideStructureAntimicrobial activity

This table illustrates the diverse biological activities associated with similar compounds and highlights the unique pharmacological profile of this compound.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher temps accelerate cyclization but may degrade sensitive groups
SolventTHF/DMFPolar aprotic solvents enhance coupling efficiency
Catalyst Loading5–10 mol% PdExcess catalyst increases byproducts

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉N₃OS requires exact mass 357.1254) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. Example NMR Data for Analogous Compounds :

Compound¹H NMR (δ, ppm)Key Signals
Similar Imidazothiazole ()8.45 (s, 1H, imidazole-H)Confirms core structure
Pyridin-3-ylmethyl Acetamide ()4.55 (d, 2H, CH₂N)Validates linker regiochemistry

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR studies focus on modifying:

  • Imidazo[2,1-b]thiazole Core : Electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhance kinase inhibition .
  • Acetamide Side Chain : Bulky aryl groups (e.g., diphenyl) improve membrane permeability but may reduce solubility .
  • Pyridin-3-ylmethyl Group : Substitution with pyridin-4-yl decreases target affinity due to altered hydrogen bonding .

Q. Biological Activity Trends in Analogs :

ModificationTarget (IC₅₀)Solubility (µg/mL)
6-p-Tolyl (Parent)EGFR: 12 nM8.2
6-(4-Fluorophenyl)EGFR: 8 nM5.1
N-Benzyl (vs. Pyridinyl)EGFR: >1000 nM22.4

Advanced: What computational approaches predict binding modes and off-target risks?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutation). Key residues: Met793, Lys745 .
  • Density Functional Theory (DFT) : Calculates charge distribution to explain reactivity of the acetamide carbonyl group .
  • ADMET Prediction (SwissADME) : Forecasts logP (2.8) and CYP450 inhibition risks, guiding lead optimization .

Q. Docking Score Comparison :

CompoundDocking Score (kcal/mol)
Parent Compound-9.2
6-(4-Cl-Phenyl) Analog-10.1
Pyridin-4-ylmethyl Derivative-7.8

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays alter IC₅₀ values .
  • Cellular Models : Use of HeLa (high metabolic activity) vs. A549 (low uptake) cells impacts efficacy .
  • Compound Purity : HPLC purity <95% may introduce false positives in high-throughput screens .

Q. Mitigation Strategies :

  • Standardize assay protocols (e.g., Eurofins Kinase Profile).
  • Validate hits in orthogonal assays (e.g., SPR for binding affinity).

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : -20°C in airtight, light-protected vials .
  • Solubility : DMSO stock solutions (10 mM) stable for 6 months at -80°C. Avoid freeze-thaw cycles .

Q. Degradation Products Identified via LC-MS :

Storage ConditionMajor Degradant (% after 6 months)
4°C (DMSO)None detected
Room TemperatureOxidized acetamide (12%)

Advanced: What strategies improve aqueous solubility without compromising activity?

  • Prodrug Design : Phosphate esterification of the pyridine nitrogen increases solubility 5-fold .
  • Co-solvent Systems : 10% β-cyclodextrin enhances solubility to 50 µg/mL while maintaining IC₅₀ .

Q. Impact of Formulation on Bioavailability :

FormulationSolubility (µg/mL)AUC (0–24h, mg·h/L)
Free Compound8.212.5
β-cyclodextrin Complex50.145.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.